REACTION_CXSMILES
|
[N+](=[CH:3][C:4](=[O:16])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][CH:7]=1)=[N-].Cl[O:18][C:19]([CH3:22])(C)C.[CH2:23]([OH:25])[CH3:24]>>[CH2:23]([O:25][CH:3]([O:18][CH2:19][CH3:22])[C:4](=[O:16])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][CH:7]=1)[CH3:24]
|
Name
|
1-diazo-3-[4-(trifluoromethyl)phenyl]propan-2-one
|
Quantity
|
661 mg
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(CC1=CC=C(C=C1)C(F)(F)F)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
330 μL
|
Type
|
reactant
|
Smiles
|
ClOC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for an hour at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After being concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel flash column chromatography (n-hexane/ethyl acetate=18/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CC1=CC=C(C=C1)C(F)(F)F)=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |